4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile
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Overview
Description
4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile is a heterocyclic compound that features a complex structure with multiple fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are confirmed based on their spectral data and elemental analyses.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
Types of Reactions
4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
Scientific Research Applications
4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: The compound’s interactions with biological systems are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share some structural similarities and are known for their broad spectrum of biological activities.
5-Arylazothiazoles: These compounds also exhibit antimicrobial and anticancer properties.
Hexahydropyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds are synthesized using similar methods and have comparable applications.
Uniqueness
4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile is unique due to its specific structure, which allows for a wide range of chemical modifications and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry and materials science set it apart from similar compounds.
Properties
Molecular Formula |
C14H10N6O2 |
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Molecular Weight |
294.27 g/mol |
IUPAC Name |
4-(1,6-dimethyl-5,7-dioxopyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile |
InChI |
InChI=1S/C14H10N6O2/c1-19-13(21)10-12(17-14(19)22)20(2)18-11(16-10)9-5-3-8(7-15)4-6-9/h3-6H,1-2H3 |
InChI Key |
SIGBFBLZOACFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C#N)C |
Origin of Product |
United States |
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